![molecular formula C18H19BrN2O3S B2846392 (1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2108442-94-8](/img/structure/B2846392.png)
(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C18H19BrN2O3S and its molecular weight is 423.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Insights
- Synthesis Techniques : A study explored the synthesis of sulfoxides by oxidizing sulfides with a bromine complex of 1, 4-diazabicyclo(2, 2, 2) octane, demonstrating a method for incorporating sulfur into organic compounds through selective oxidation processes in an aqueous medium (Ōae et al., 1966).
- Enantiomeric Pure Derivatives : The preparation of enantiomerically pure bicyclic pyrrolidine derivatives from azabicyclo octane compounds, which were then used in asymmetric syntheses, highlights the importance of stereochemistry in the development of chiral molecules (Martens & Lübben, 1991).
- Crystal Structure Analysis : Detailed crystal structure analysis of compounds with azabicyclo[3.2.1]octane cores provides insights into their molecular conformations and potential for interaction with other molecules, offering a foundation for designing drugs and catalysts (Yang et al., 2008).
Catalysis and Reaction Mechanisms
- Catalytic Applications : Studies on chiral oxazaphospholidine-borane complexes, including compounds with azabicyclo[3.3.0]octane structures, reveal their utility as catalysts in enantioselective reductions of ketones, showing the versatility of azabicyclic scaffolds in catalysis (Brunel et al., 1994).
- Nano-Sized Catalysts : The effective synthesis of pyrimidinone derivatives catalyzed by nano-sized Brönsted acid catalysts demonstrates the role of azabicyclo[2.2.2]octane derivatives in facilitating chemical reactions under environmentally friendly conditions (Goli-Jolodar & Shirini, 2017).
Biological Activity and Drug Development
- Active Metabolites Synthesis : Research on the stereochemical determination of active metabolites of PI3 kinase inhibitors involves compounds with azabicyclo[3.2.1]octane structures, underscoring their significance in the development of therapeutic agents (Chen et al., 2010).
Properties
IUPAC Name |
8-(2-bromophenyl)sulfonyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c19-17-5-1-2-6-18(17)25(22,23)21-13-7-8-14(21)11-16(10-13)24-15-4-3-9-20-12-15/h1-6,9,12-14,16H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIOQRIXNQYOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3Br)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

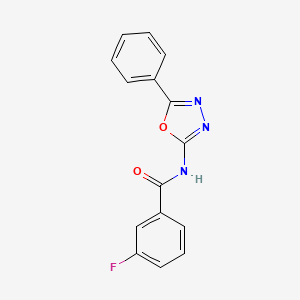
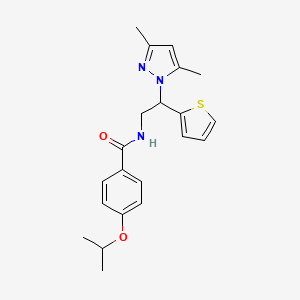
![3-Phenylmethoxyspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2846318.png)
![(5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2846323.png)
![3,3-Dimethyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B2846324.png)
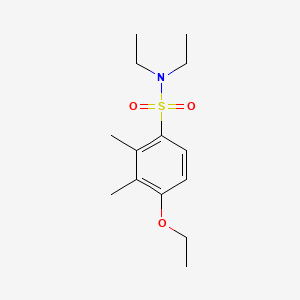
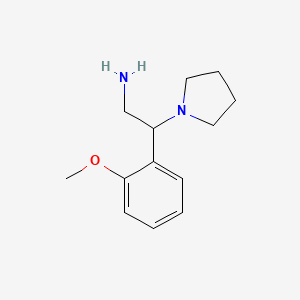

![3-methyl-8-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2846328.png)
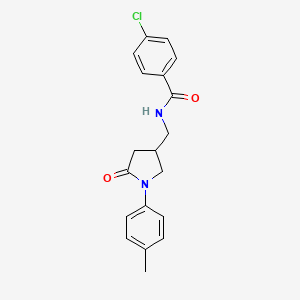

![4-chloro-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2846332.png)
